molecular formula C10H10N2 B572763 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1254567-75-3

5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B572763
Key on ui cas rn: 1254567-75-3
M. Wt: 158.204
InChI Key: JSVGZEXTHLLLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096593B2

Procedure details

5-Iodo-1H-pyrrolo[2,3-b]pyridine (21, 0.343 g, 1.40 mmol), cyclopropylzinc bromide (22, 12.6 mL, 0.500 M in tetrahydrofuran, 6.32 mmol) and [1,3-bis(diphenylphosphino)propane]-nickel(II) chloride (76.2 mg, 0.14 mmol) and 5.37 mL of 1,4-dioxane were combined in a reaction vessel. The reaction was heated at 100° C. overnight, then methanol was added and the reaction was concentrated under vacuum. Ethyl acetate and water were added to the residue, then filtered through a bed of celite and the celite bed washed with ethyl acetate. The filtrate was separated and the aqueous layer extracted with ethyl acetate. The organic layers were combined and washed with brine, dried over sodium sulfate, filtered and the filtrate concentrated under vacuum. The resulting material was purified by silica gel column chromatography, eluting with ethyl acetate and hexane. Appropriate fraction were combined and concentrated under vacuum to provide the desired compound. MS (ESI) [M+H+]+=159.0.
Quantity
0.343 g
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
5.37 mL
Type
reactant
Reaction Step One
Quantity
76.2 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.[Br-].[CH:12]1([Zn+])[CH2:14][CH2:13]1.O1CCOCC1>Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1.CO>[CH:12]1([C:2]2[CH:3]=[C:4]3[CH:10]=[CH:9][NH:8][C:5]3=[N:6][CH:7]=2)[CH2:14][CH2:13]1 |f:1.2,^1:24,40|

Inputs

Step One
Name
Quantity
0.343 g
Type
reactant
Smiles
IC=1C=C2C(=NC1)NC=C2
Name
Quantity
12.6 mL
Type
reactant
Smiles
[Br-].C1(CC1)[Zn+]
Name
Quantity
5.37 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
76.2 mg
Type
catalyst
Smiles
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated under vacuum
ADDITION
Type
ADDITION
Details
Ethyl acetate and water were added to the residue
FILTRATION
Type
FILTRATION
Details
filtered through a bed of celite
WASH
Type
WASH
Details
the celite bed washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The filtrate was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting material was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate and hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1C=C2C(=NC1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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